molecular formula C10H9ClO2 B8329548 2-(Benzofuran-7-yloxy)ethylchloride

2-(Benzofuran-7-yloxy)ethylchloride

Cat. No.: B8329548
M. Wt: 196.63 g/mol
InChI Key: BLAUHOKRNYEVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-7-yloxy)ethylchloride is an organic compound featuring a benzofuran core substituted at the 7-position with an ethoxyethyl chloride group. The benzofuran moiety (C₈H₆O) is fused with an oxygen-linked ethyl chloride chain (OCH₂CH₂Cl), yielding a molecular formula of C₁₀H₁₁ClO₂ (estimated molecular weight: ~198.65 g/mol). This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of benzofuran derivatives in bioactive molecules .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

7-(2-chloroethoxy)-1-benzofuran

InChI

InChI=1S/C10H9ClO2/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9/h1-4,6H,5,7H2

InChI Key

BLAUHOKRNYEVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCl)OC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-(N,N-Diisopropylamino)ethylchloride Hydrochloride

  • Molecular Formula : C₈H₁₈ClN (hydrochloride form: C₈H₁₉Cl₂N)
  • Key Features: Substituted with a diisopropylamino group instead of benzofuran-7-yloxy.
  • Reactivity: The tertiary amine enhances nucleophilicity, making it suitable for synthesizing quaternary ammonium salts.

2-(Dipropylamino)ethylchloride

  • Molecular Formula : C₈H₁₇ClN
  • Key Features: Aliphatic dipropylamino substituent.
  • Applications : Used in the synthesis of surfactants or anticholinergic agents. The target compound’s benzofuran group may confer selectivity in binding to aromatic receptors (e.g., serotonin analogs) .

Benzofuran Derivatives

7-Methoxy-2-methylbenzofuran

  • Molecular Formula : C₁₀H₁₀O₂
  • Key Features : Methoxy group at the 7-position and methyl at the 2-position.
  • Electronic Effects: The methoxy group is electron-donating, activating the benzofuran ring toward electrophilic substitution.

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
2-(Benzofuran-7-yloxy)ethylchloride C₁₀H₁₁ClO₂ ~198.65 Benzofuran-7-yloxy Moderate nucleophilic substitution
2-(N,N-Diisopropylamino)ethylchloride C₈H₁₈ClN 179.69 Diisopropylamino High nucleophilicity
7-Methoxy-2-methylbenzofuran C₁₀H₁₀O₂ 162.18 Methoxy, methyl Electrophilic ring activation
  • Solubility : The benzofuran-7-yloxy group increases hydrophobicity compared to aliphatic amine derivatives, likely reducing water solubility.
  • Thermal Stability : Aromatic benzofuran derivatives generally exhibit higher thermal stability than aliphatic amines due to resonance stabilization .

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